Neoastilbin

説明

This compound has been reported in Neolitsea aurata, Litsea sericea, and other organisms with data available.

from rhizoma smilacis glabrae; structure in first source

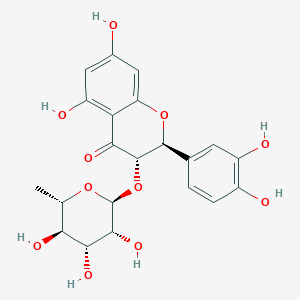

Structure

3D Structure

特性

IUPAC Name |

(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROGCCBNZBKLEL-MFSALPCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331828 | |

| Record name | Neoastilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54081-47-9 | |

| Record name | Neoastilbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54081-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoastilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Neoastilbin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoastilbin, a naturally occurring dihydroflavonol glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties. As a stereoisomer of the more extensively studied astilbin, understanding the precise chemical structure and stereochemistry of this compound is paramount for elucidating its mechanism of action and for guiding synthetic efforts and drug development. This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and key physicochemical and biological properties of this compound. It includes detailed experimental protocols for its isolation and for the analysis of its biological activity, alongside a plausible synthetic strategy. Furthermore, this guide presents a detailed visualization of the signaling pathway through which this compound exerts its anti-inflammatory effects.

Chemical Structure and Stereochemistry

This compound is a flavanone glycoside, specifically a derivative of the dihydroflavonol taxifolin, to which an α-L-rhamnosyl moiety is attached at the 3-position via a glycosidic linkage.[1]

IUPAC Name: (2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]

CAS Number: 54081-47-9[1]

Molecular Formula: C₂₁H₂₂O₁₁[1]

Molecular Weight: 450.40 g/mol [1]

The core of this compound is the taxifolin aglycone, which possesses two chiral centers at the C2 and C3 positions of the C-ring. In this compound, the absolute configuration at these centers is (2S, 3S). This specific stereochemistry distinguishes it from its diastereomers:

-

Astilbin: (2R, 3R)

-

Isoastilbin: (2R, 3S)

-

Neoisoastilbin: (2S, 3R)

The sugar moiety is α-L-rhamnose, which is attached to the 3-hydroxyl group of the taxifolin core. The stereochemistry of the rhamnose unit is also crucial for the overall structure and activity of the molecule.

While a dedicated X-ray crystal structure for this compound has not been reported in the reviewed literature, its absolute configuration has been determined through a combination of NMR spectroscopy and comparison with its known stereoisomers.

Spectroscopic Data

Note: Chemical shifts (δ) are reported in ppm and are referenced to the solvent signal. The following is a representative compilation and may vary slightly based on the solvent and experimental conditions.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹³C (ppm) | ¹H (ppm) |

| Aglycone (Taxifolin) | ||

| 2 | ~84.0 | ~5.0 (d) |

| 3 | ~72.0 | ~4.6 (d) |

| 4 | ~197.0 | |

| 4a | ~101.0 | |

| 5 | ~164.0 | |

| 6 | ~97.0 | ~5.9 (d) |

| 7 | ~167.0 | |

| 8 | ~96.0 | ~5.9 (d) |

| 8a | ~163.0 | |

| 1' | ~128.0 | |

| 2' | ~115.0 | ~6.8-7.0 (m) |

| 3' | ~145.0 | |

| 4' | ~146.0 | |

| 5' | ~116.0 | ~6.8-7.0 (m) |

| 6' | ~120.0 | ~6.8-7.0 (m) |

| Glycoside (α-L-Rhamnose) | ||

| 1'' | ~102.0 | ~4.0 (d) |

| 2'' | ~71.0 | ~3.6-3.8 (m) |

| 3'' | ~72.0 | ~3.6-3.8 (m) |

| 4'' | ~73.0 | ~3.4 (t) |

| 5'' | ~70.0 | ~3.5 (m) |

| 6'' | ~18.0 | ~1.1 (d) |

Physicochemical and Bioactivity Data

This compound exhibits distinct physicochemical properties compared to its stereoisomers, which can influence its biological activity and pharmacokinetic profile.

Table 2: Physicochemical and Bioactivity Data for this compound

| Property | Value | Reference |

| Physicochemical Properties | ||

| Water Solubility | 217.16 µg/mL | [2] |

| log P (Simulated Gastric Fluid) | 1.39 | [2] |

| log P (Simulated Intestinal Fluid) | 0.98 | [2] |

| Bioactivity Data | ||

| Inhibition of IL-1β secretion (in MSU-stimulated THP-1 macrophages) | Significant reduction at 5-20 µM | [3] |

| Inhibition of IL-6 secretion (in MSU-stimulated THP-1 macrophages) | Significant reduction at 5-20 µM | [3] |

| Inhibition of TNF-α secretion (in MSU-stimulated THP-1 macrophages) | Significant reduction at 5-20 µM | [3] |

Experimental Protocols

Isolation of this compound from Smilax glabra Rhizomes by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a method for the separation of flavonoids from Smilax glabra and can be optimized for the specific isolation of this compound.[4]

1. Preparation of Crude Extract: a. Air-dry and powder the rhizomes of Smilax glabra. b. Extract the powder with 70% ethanol at room temperature with sonication. c. Filter the extract and concentrate under reduced pressure to obtain a crude residue. d. Suspend the residue in water and partition successively with petroleum ether and then ethyl acetate. e. Concentrate the ethyl acetate fraction to dryness to yield the crude flavonoid extract.

2. HSCCC Separation: a. Solvent System Selection: A two-phase solvent system is crucial. A common system for flavonoid separation is n-hexane-n-butanol-water. The optimal ratio should be determined empirically, for example, 1:2:3 (v/v/v). b. Equilibration: Thoroughly mix the selected solvent system in a separatory funnel and allow the phases to separate. c. HSCCC Instrument Setup: i. Fill the column with the upper phase (stationary phase). ii. Set the rotation speed (e.g., 1600 rpm). iii. Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 5 mL/min) until hydrodynamic equilibrium is reached. d. Sample Injection: Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column. e. Elution and Fraction Collection: Elute with the mobile phase and collect fractions at regular intervals. Monitor the effluent using a UV detector at a suitable wavelength (e.g., 291 nm). f. Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing this compound. Pool the pure fractions and evaporate the solvent.

Plausible Total Synthesis Strategy for this compound

A complete total synthesis of this compound has not been explicitly detailed in the literature. However, a plausible strategy can be devised based on the synthesis of its aglycone, taxifolin, and established methods for flavonoid glycosylation.

1. Synthesis of (±)-Taxifolin (Aglycone): a. The synthesis can start from readily available precursors like 3,4-dihydroxybenzaldehyde and 1-(2,4,6-trihydroxyphenyl)ethanone. b. Key steps involve hydroxy protection, aldol condensation to form a chalcone intermediate, epoxidation of the chalcone, and subsequent intramolecular cyclization and deprotection to yield (±)-taxifolin.

2. Stereoselective Glycosylation: a. Protecting Group Strategy: To achieve regioselective glycosylation at the 3-OH group, the other hydroxyl groups of taxifolin need to be protected. A common strategy involves the use of benzyl or silyl protecting groups. b. Glycosyl Donor Synthesis: An appropriately protected L-rhamnose derivative with a suitable leaving group at the anomeric position (e.g., a trichloroacetimidate or a bromide) is required as the glycosyl donor. c. Glycosylation Reaction: The protected taxifolin is reacted with the rhamnosyl donor in the presence of a Lewis acid catalyst (e.g., TMSOTf, BF₃·OEt₂) to form the glycosidic bond. The stereochemical outcome at the anomeric center (α-linkage) is influenced by the protecting groups on the rhamnose donor and the reaction conditions. d. Deprotection: The final step involves the removal of all protecting groups to yield this compound.

3. Chiral Resolution: a. Since the synthesis of taxifolin often yields a racemic mixture, a chiral separation step is necessary. This can be achieved by chiral HPLC or by diastereomeric crystallization.

Western Blot Analysis of NF-κB Pathway Inhibition

This protocol outlines the general steps to investigate the inhibitory effect of this compound on the NF-κB signaling pathway in a cell-based assay.[1]

1. Cell Culture and Treatment: a. Culture a suitable cell line (e.g., THP-1 macrophages) under standard conditions. b. Seed the cells in appropriate culture plates and allow them to adhere. c. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour). d. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to activate the NF-κB pathway. Include untreated and vehicle-treated controls.

2. Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein. d. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

4. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the target proteins of the NF-κB pathway (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control like β-actin or GAPDH). c. Wash the membrane to remove unbound primary antibodies. d. Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. e. Wash the membrane thoroughly to remove unbound secondary antibodies.

5. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Detect the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.

Signaling Pathway and Experimental Workflow

This compound's Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases.

Caption: this compound inhibits the inflammatory NF-κB pathway.

Experimental Workflow for Investigating this compound's Bioactivity

The following diagram illustrates a typical workflow for the investigation of the anti-inflammatory properties of this compound.

Caption: Workflow for evaluating this compound's anti-inflammatory activity.

Conclusion

This compound is a distinct stereoisomer of astilbin with a defined (2S, 3S) configuration in its taxifolin core. This specific stereochemistry influences its physicochemical properties and biological activities, including its potent anti-inflammatory effects mediated through the inhibition of the NF-κB signaling pathway. This technical guide provides researchers and drug development professionals with a foundational understanding of this compound's chemical nature, along with practical experimental protocols for its study. Further research into the total synthesis and the elucidation of its interactions with biological targets will be crucial for unlocking the full therapeutic potential of this promising natural product.

References

A Technical Guide to the Natural Sources and Isolation of Neoastilbin from Smilax glabra

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoastilbin, a stereoisomer of astilbin, is a dihydroflavonol glycoside found in the rhizome of Smilax glabra Roxb.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on Smilax glabra, and details the methodologies for its extraction, isolation, and purification. The document summarizes quantitative data on flavonoid content, outlines detailed experimental protocols, and visualizes key experimental workflows and the signaling pathways modulated by this compound. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Natural Sources and Quantitative Analysis of Flavonoids in Smilax glabra

Smilax glabra, a plant belonging to the Liliaceae family, is a well-documented source of a variety of flavonoids.[2] Among these, this compound and its stereoisomers—astilbin, isoastilbin, and neoisoastilbin—are present in significant quantities.[3] The relative abundance of these flavonoids can vary; however, studies have provided quantitative data on their content in Smilax glabra extracts.

Table 1: Quantitative Analysis of Major Flavonoids in Smilax glabra Flavonoids Extract (SGF) [3]

| Compound | Percentage Content in SGF (%) |

| Astilbin | 18.10 |

| This compound | 11.04 |

| Isoastilbin | 5.03 |

| Neoisoastilbin | 4.09 |

| Engeletin | 2.58 |

| (-)-Epicatechin | 1.77 |

Physicochemical Properties

This compound and its stereoisomer, astilbin, exhibit differences in their physicochemical properties, which can influence their bioavailability and therapeutic efficacy.

Table 2: Comparative Physicochemical Properties of this compound and Astilbin [4][5]

| Property | This compound | Astilbin |

| Water Solubility (µg/mL at 25°C) | 217.16 | 132.72 |

| Oil-Water Distribution Coefficient (log P) in SGF | 1.39 | 1.57 |

| Oil-Water Distribution Coefficient (log P) in SIF | 0.98 | 1.09 |

| Stability in SIF (remaining after 4h) | 88.3% | 78.6% |

| Absolute Bioavailability in Rats (%) | 0.28 | 0.30 |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from Smilax glabra involve a multi-step process, beginning with the preparation of a crude extract followed by chromatographic separation.

Plant Material and Crude Extract Preparation

-

Plant Material: The dried rhizome of Smilax glabra is used as the starting material.

-

Powdering: The dried rhizomes are ground into a coarse powder.

-

Extraction:

-

Solvent Extraction: The powdered rhizomes are extracted with a suitable solvent. 60% ethanol has been reported as an effective extraction solvent.[6] The extraction can be performed using methods like maceration or reflux.

-

Microwave-Assisted Extraction (MAE): For a more efficient extraction, MAE can be employed. Optimized conditions for flavonoid extraction from Smilax glabra have been reported as follows: 5 minutes extraction time, 600 W microwave power, 60% ethanol concentration, a solid-liquid ratio of 1:30, and a temperature of 80°C.[7]

-

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude flavonoid extract.

Purification by High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique used for the final purification of this compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water (often with a small amount of acid like acetic acid to improve peak shape) is commonly used. For example, a gradient of methanol and 0.1% aqueous acetic acid.

-

Detection: The eluent is monitored by a UV detector at a wavelength of 291 nm.

-

Fraction Collection: Fractions are collected based on the retention time of this compound, as determined by analytical HPLC analysis of the crude extract and standards.

-

Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.

-

Two-Phase Solvent System: A suitable two-phase solvent system is selected. For the separation of flavonoids from Smilax glabra, a system composed of n-hexane-n-butanol-water (1:1:2, v/v/v) has been used.[8]

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

-

The apparatus is rotated at a specific speed (e.g., 800 rpm).

-

The mobile phase (the lower phase of the solvent system) is then pumped through the column at a constant flow rate.

-

-

Sample Injection: The crude extract, dissolved in a mixture of the two phases, is injected into the column.

-

Fraction Collection and Analysis: The effluent is monitored by a UV detector, and fractions are collected. The fractions containing this compound are identified by HPLC analysis.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

This compound's Modulation of NF-κB and NLRP3 Inflammasome Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB and NLRP3 inflammasome pathways.[9] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. cusabio.com [cusabio.com]

- 3. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways [mdpi.com]

- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stork: [Extracting flavonoids from Smilax glabra by microwave-assisted method] [storkapp.me]

- 8. [Separation and purification of flavonoids from Smilax glabra by macroporous adsorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biosynthesis pathway of Neoastilbin in plants

An In-depth Technical Guide on the Biosynthesis Pathway of Neoastilbin in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a dihydroflavonol rhamnoside, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolites to the final glycosylated product. It includes a thorough examination of the key enzymes, their genetic regulation, and the signaling networks that modulate the pathway. Furthermore, this guide presents quantitative data in structured tables for comparative analysis and provides detailed experimental protocols for key assays. Visual diagrams of the metabolic and regulatory pathways are included to facilitate a deeper understanding of the complex biological processes involved.

Introduction

This compound is a flavanone glycoside, specifically the (2S,3S)-enantiomer of astilbin. Its structure consists of the dihydroflavonol taxifolin (also known as (-)-dihydroquercetin) linked to an α-L-rhamnopyranosyl moiety at the 3-hydroxyl group.[1] This compound is found in various medicinal plants, notably in the leaves of Engelhardtia roxburghiana and the rhizomes of Smilax glabra.[2][3][4][5] The biological activities of this compound, including its anti-inflammatory and antioxidant properties, are of significant interest to the pharmaceutical industry.[4] The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway, culminating in a specific glycosylation event.

The Biosynthesis Pathway of this compound

The formation of this compound can be divided into three major stages:

-

Phenylpropanoid Pathway: Synthesis of the precursor p-Coumaroyl-CoA from L-phenylalanine.

-

Flavonoid Biosynthesis (Taxifolin Formation): Conversion of p-Coumaroyl-CoA to the aglycone, (-)-taxifolin.

-

Glycosylation: Attachment of a rhamnose sugar moiety to taxifolin to yield this compound.

Phenylpropanoid Pathway

This foundational pathway provides the C6-C3 backbone for all flavonoids.[6][7]

-

Step 1: Phenylalanine Ammonia-Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.

-

Step 2: Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

-

Step 3: 4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated with Coenzyme A to form p-coumaroyl-CoA.[2]

Flavonoid Biosynthesis: The Path to (-)-Taxifolin

The formation of the dihydroflavonol core of this compound, (-)-taxifolin, involves a series of enzymatic reactions starting from p-coumaroyl-CoA and malonyl-CoA.[2][8][9]

-

Step 4: Chalcone Synthase (CHS): One molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA to form naringenin chalcone.[2]

-

Step 5: Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific cyclization to produce (2S)-naringenin.[3]

-

Step 6: Flavanone 3-Hydroxylase (F3H): (2S)-Naringenin is hydroxylated at the 3-position to yield (2R,3R)-dihydrokaempferol.[2]

-

Step 7: Flavonoid 3'-Hydroxylase (F3'H): (2R,3R)-Dihydrokaempferol is hydroxylated at the 3'-position of the B-ring to produce (-)-taxifolin ((2R,3R)-dihydroquercetin).[2][10]

Glycosylation: The Final Step to this compound

The final step in this compound biosynthesis is the attachment of a rhamnose sugar to the 3-hydroxyl group of (-)-taxifolin.

-

Step 8: UDP-Rhamnosyltransferase (RhaT): This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) that utilizes UDP-L-rhamnose as the sugar donor.[11][12] While the exact rhamnosyltransferase for this compound has not been definitively characterized, studies on the biosynthesis of the closely related astilbin have shown that a UDP-glycosyltransferase from Arabidopsis thaliana (ArGT3) can catalyze the 3-O-rhamnosylation of taxifolin.[13][14] It is highly probable that a homologous enzyme performs this function in this compound-producing plants.

The sugar donor, UDP-L-rhamnose , is synthesized from UDP-D-glucose through the action of UDP-rhamnose synthase (RHM).[10][15][16][17]

Visualization of the Biosynthesis Pathway

Caption: Biosynthesis pathway of this compound from L-Phenylalanine.

Regulatory Network of Flavonoid Biosynthesis

The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. A key regulatory mechanism involves the formation of a protein complex known as the MBW complex, which consists of transcription factors from the MYB, bHLH, and WD40 protein families.[2][7][15][16] This complex binds to the promoter regions of the structural genes in the flavonoid pathway, thereby activating their transcription. The expression of these regulatory genes is, in turn, influenced by various developmental and environmental cues, such as light, hormones, and stress.[1][18][19][20]

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. researchgate.net [researchgate.net]

- 5. Secondary metabolites from the roots of Engelhardia roxburghiana and their antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional Diversification of the Dihydroflavonol 4-Reductase from Camellia nitidissima Chi. in the Control of Polyphenol Biosynthesis [mdpi.com]

- 9. UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase. Purification and characterization of an enzyme catalyzing the production of bitter compounds in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UDP-rhamnose biosynthetic process | SGD [yeastgenome.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Secondary metabolites from the stems of Engelhardia roxburghiana and their antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microbial production of astilbin, a bioactive rhamnosylated flavanonol, from taxifolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Functional characterization of a Flavonol 3-O-rhamnosyltransferase and two UDP-rhamnose synthases from Hypericum monogynum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Neoastilbin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Neoastilbin, a flavonoid compound with significant therapeutic potential. This document outlines its core physicochemical properties, detailed experimental protocols for assessing its bioactivity, and a visual representation of its mechanism of action through key signaling pathways.

Core Compound Data

This compound, a stereoisomer of astilbin, is a bioactive flavonoid found in the rhizome of Smilax glabra.[1] Its fundamental properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 54081-47-9 | [1] |

| Molecular Formula | C₂₁H₂₂O₁₁ | [1] |

| Molecular Weight | 450.39 g/mol | [1] |

Anti-Inflammatory Activity: Experimental Protocols

This compound has demonstrated notable anti-inflammatory effects, particularly in the context of gouty arthritis.[1] The following protocols are based on methodologies used to evaluate its efficacy both in vitro and in vivo.

In Vitro Anti-Inflammatory Assessment in THP-1-Derived Macrophages

This protocol details the steps to assess the anti-inflammatory effects of this compound on monosodium urate (MSU)-stimulated human macrophage-like cells.

a. Cell Culture and Differentiation:

-

Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

To differentiate the monocytes into macrophages, the cells are treated with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

b. Cell Viability Assay (CCK-8):

-

Differentiated THP-1 macrophages are seeded in 96-well plates at a density of 5 × 10⁴ cells/mL.[1]

-

The cells are treated with various concentrations of this compound (e.g., 5, 10, 20, 40, 80 µM) for 24 hours to determine cytotoxicity.[1]

-

Following treatment, the medium is replaced with a fresh medium containing 10% Cell Counting Kit-8 (CCK-8) solution.

-

After a 2-hour incubation, the absorbance is measured at 450 nm using a microplate reader to determine cell viability.[1]

c. Inflammatory Response Induction and Treatment:

-

To prime the inflammatory response, differentiated macrophages are incubated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[1]

-

The cells are then treated with non-toxic concentrations of this compound (e.g., 5, 10, 20 µM) for 30 minutes.[1]

-

Following this compound treatment, the cells are stimulated with 500 µM of MSU for an additional 23.5 hours to induce an inflammatory response.[1]

d. Cytokine Quantification (ELISA):

-

After the incubation period, the cell culture supernatant is collected.

-

The concentrations of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][2]

e. Western Blot Analysis:

-

Total protein is extracted from the treated cells, and protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (p-IKKα, p-p65, p-IκBα) and the NLRP3 inflammasome pathway (NLRP3, Caspase-1, ASC).[1][3]

-

After incubation with the appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Gouty Arthritis Mouse Model

This protocol describes the induction and assessment of an acute gouty arthritis model in mice to evaluate the therapeutic potential of this compound.

a. Animal Model and Treatment:

-

Male C57BL/6 mice are used for this model.

-

Mice are administered this compound (e.g., 25 or 50 mg/kg) or a control vehicle (e.g., colchicine at 1 mg/kg) via oral gavage for seven consecutive days.[1]

-

On the sixth day, 24 hours after the administration of the treatment, acute gouty arthritis is induced by injecting 0.025 mL of MSU crystals (50 mg/mL) into the ankle joint of the mice.[1]

b. Assessment of Inflammation:

-

The swelling of the ankle joint is measured at various time points post-MSU injection using a caliper.

-

24 hours after MSU injection, the mice are euthanized, and the ankle joint tissue is collected.

-

A portion of the tissue is homogenized to prepare a supernatant for ELISA analysis of IL-1β, IL-6, and TNF-α levels.[1]

-

Another portion of the tissue is fixed in formalin, decalcified, and embedded in paraffin for histopathological analysis (H&E staining) to assess inflammatory cell infiltration.[1]

-

The remaining tissue can be used for Western blot analysis as described in the in vitro protocol to assess the expression of proteins in the NF-κB and NLRP3 inflammasome pathways.[3]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways.[1][3]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκB. Upon stimulation by inflammatory signals like MSU, IκB is phosphorylated by IκB kinase (IKK), leading to its degradation and the subsequent translocation of NF-κB (p65) into the nucleus, where it initiates the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IKKα, IκBα, and p65, thereby preventing the activation of the NF-κB pathway.[1]

Caption: this compound inhibits the NF-κB signaling pathway.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (often from the NF-κB pathway) that upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (such as MSU crystals) that triggers the assembly of the inflammasome complex. This compound has been found to suppress the expression of key components of this complex, including NLRP3, the adaptor protein ASC, and caspase-1.[1][3]

Caption: this compound suppresses the NLRP3 inflammasome pathway.

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for evaluating the anti-inflammatory properties of this compound.

Caption: Workflow for assessing this compound's anti-inflammatory effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Neoastilbin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoastilbin, a naturally occurring dihydroflavonol glycoside, is a stereoisomer of the more extensively studied astilbin. Predominantly isolated from the rhizomes of Smilax glabra and the leaves of Engelhardtia roxburghiana, this flavonoid has garnered increasing attention for its significant biological activities, most notably its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, history, and key scientific findings related to this compound. It details the compound's physicochemical properties, outlines experimental protocols for its isolation and analysis, and elucidates its mechanism of action in relevant signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction and Historical Context

The history of this compound is intrinsically linked to the study of its stereoisomer, astilbin. Astilbin is a flavanonol, a type of flavonoid, and its different stereoisomers include this compound, neoisoastilbin, and isoastilbin.[1] While a precise date for the initial discovery of this compound is not well-documented as a singular event, its identification emerged from the broader phytochemical analysis of medicinal plants known to contain astilbin. Advances in chromatographic and spectroscopic techniques enabled the separation and characterization of these closely related stereoisomers.

Early research focused on the primary flavonoid, astilbin, isolated from various botanical sources such as St. John's wort (Hypericum perforatum), Dimorphandra mollis, and the rhizome of Smilax glabra.[1] Smilax glabra Roxb. (SGR), a traditional Chinese medicine, has been a significant source for the isolation of both astilbin and this compound.[2] It is now understood that these stereoisomers often coexist in their natural sources.[2] Furthermore, studies have demonstrated the interconversion of astilbin and its stereoisomers under specific conditions of temperature and pH, suggesting that early preparations of astilbin likely contained quantities of this compound.[3][4]

The scientific community's interest in this compound has grown with the increasing understanding of the pivotal role that stereochemistry plays in biological activity. This has led to more focused investigations into the unique physicochemical properties and therapeutic potential of this compound, particularly in the realm of inflammation.

Physicochemical Properties

This compound shares the same chemical formula as astilbin (C21H22O11) but differs in its three-dimensional structure.[5] This stereochemical variance results in distinct physicochemical properties, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological efficacy.

Table 1: Physicochemical Properties of this compound and Astilbin

| Property | This compound | Astilbin | Reference(s) |

| Molecular Formula | C21H22O11 | C21H22O11 | [5] |

| Molar Mass | 450.39 g/mol | 450.39 g/mol | [1] |

| Water Solubility (25 °C) | 217.16 µg/mL | 132.72 µg/mL | [6][7] |

| log P (SGF, pH 1.2) | 1.39 | 1.57 | [6][7] |

| log P (SIF, pH 6.8) | 0.98 | 1.09 | [6][7] |

| Stability in SIF (4h, 37°C) | 88.3% remaining | 78.6% remaining | [6][7] |

| Absolute Bioavailability (rat) | 0.28% | 0.30% | [7] |

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Isolation and Structural Elucidation

This compound is primarily isolated from natural sources, with Smilax glabra rhizome being a prominent example. The structural elucidation of this compound has been accomplished using a combination of spectroscopic techniques.

Experimental Protocol: Preparative Separation of this compound from Smilax glabra Rhizome

A novel and simple method for the preparative separation of astilbin and this compound from Smilax glabra rhizome has been developed based on the isomerization of astilbin.[3][4]

-

Extraction: The dried and powdered rhizome of Smilax glabra is extracted with a suitable solvent, such as ethanol, often at elevated temperatures.

-

Isomerization: The crude extract containing a mixture of astilbin and its stereoisomers is subjected to controlled heating at a specific pH to promote the isomerization of astilbin to this compound. For instance, incubation at pH 7.0 for 10 hours at 80°C can significantly increase the proportion of this compound.[6]

-

Purification: The resulting mixture is then purified using chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been effectively employed for the separation of astilbin and its isomers. Preparative high-performance liquid chromatography (HPLC) is another common method for obtaining high-purity this compound.[8]

-

Characterization: The purified this compound is characterized by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure and purity.[6]

Structural Characterization

The definitive structure of this compound has been established through comprehensive spectroscopic analysis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition (C21H22O11).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for determining the connectivity of atoms and the stereochemistry of the molecule. The differences in the chemical shifts and coupling constants in the NMR spectra of astilbin and this compound allow for their unambiguous identification.[6][9]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied.[2] Recent research has highlighted its therapeutic potential in managing inflammatory conditions such as gouty arthritis.[10][11]

Anti-inflammatory Activity

This compound has been shown to significantly reduce inflammation in both in vitro and in vivo models.[2][10] It exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

A primary mechanism underlying the anti-inflammatory action of this compound is its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.[2][10]

-

NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, initiating the transcription of inflammatory cytokines. This compound has been demonstrated to suppress the activation of the NF-κB pathway.[10]

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound effectively inhibits the activation of the NLRP3 inflammasome.[2][10]

Table 2: Quantitative Anti-inflammatory Effects of this compound

| Assay | Cell Line / Model | Stimulant | Measured Parameter | Result | Reference(s) |

| Cytokine Secretion | THP-1 derived macrophages | MSU | IL-1β, IL-6, TNF-α | Significant reduction in a dose-dependent manner | [2][10] |

| Gouty Arthritis Model | C57BL/6 mice | MSU | Ankle swelling | Significant reduction | [11] |

| Gouty Arthritis Model | C57BL/6 mice | MSU | Inflammatory cell infiltration | Noticeable decrease | [2] |

Experimental Protocols for Assessing Anti-inflammatory Activity

-

Cell Culture: Human or murine macrophage cell lines (e.g., THP-1 or RAW264.7) are cultured under standard conditions.[12]

-

Cell Stimulation: Macrophages are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or monosodium urate (MSU) crystals to induce an inflammatory response.[2][10]

-

Treatment: Cells are co-treated with varying concentrations of this compound.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[2][10]

-

Animal Model: A gouty arthritis model is induced in mice (e.g., C57BL/6) by intra-articular injection of MSU crystals into the ankle joint.[10][11]

-

Treatment: Mice are treated with this compound, typically via oral administration, before or after the induction of arthritis.

-

Assessment of Inflammation: The severity of arthritis is assessed by measuring ankle swelling and by histological analysis of the joint tissue to evaluate inflammatory cell infiltration.[2][10]

-

Biochemical Analysis: Levels of inflammatory markers in the joint tissue or serum can be measured.

-

Protein Extraction: Proteins are extracted from cell lysates or tissue samples treated with or without this compound in the presence of an inflammatory stimulus.

-

SDS-PAGE and Transfer: The protein extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[13]

-

Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in the NF-κB (e.g., p-p65, IκBα) and NLRP3 inflammasome (e.g., NLRP3, ASC, Caspase-1) pathways.[10][14][15]

-

Detection: The protein bands are detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate.

-

Quantification: The intensity of the protein bands is quantified to determine the effect of this compound on the expression and activation of these signaling proteins.

References

- 1. Astilbin - Wikipedia [en.wikipedia.org]

- 2. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways [mdpi.com]

- 3. Isomerization of astilbin and its application for preparation of the four stereoisomers from Rhizoma Smilacis Glabrae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. daneshyari.com [daneshyari.com]

- 5. Astilbin | C21H22O11 | CID 119258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and this compound Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. warwick.ac.uk [warwick.ac.uk]

- 9. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neoisoastilbin Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. docs.abcam.com [docs.abcam.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

The Intricate Biological Activities of Neoastilbin and Its Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of neoastilbin and its stereoisomers—astilbin, isoastilbin, and neoisoastilbin. These dihydroflavonol glycosides, often found co-existing in various medicinal plants like Smilax glabra, exhibit a range of pharmacological effects, from anti-inflammatory and antioxidant to enzyme inhibition.[1][2] This document synthesizes quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development endeavors.

Comparative Biological Activities: Quantitative Data

The biological efficacy of this compound and its stereoisomers can vary significantly, highlighting the importance of stereochemistry in their pharmacological profiles. The following tables summarize the key quantitative data from comparative studies.

Table 1: Inhibition of Human Cytochrome P450 Enzymes

| Compound | CYP3A4 IC50 (μM) | CYP2D6 IC50 (μM) | Inhibition Type (CYP3A4) | Inhibition Type (CYP2D6) |

| This compound | 6.51 | 1.48 | Noncompetitive | Noncompetitive |

| Astilbin | 2.63 | 14.16 | Noncompetitive | Noncompetitive |

| Isoastilbin | 3.03 | 11.87 | Mixture | Noncompetitive |

Data sourced from a study on the inhibitory effects of the three isomers on human cytochrome P450 enzymes.[3]

Key Observation: Astilbin is the most potent inhibitor of CYP3A4, while this compound demonstrates the strongest inhibition of CYP2D6.[3] This differential inhibition underscores the potential for stereoisomer-specific drug-drug interactions.

Table 2: Antioxidant and Anti-inflammatory Activities

| Compound | DPPH Radical Scavenging | ABTS+ Radical Scavenging | Ferric Reducing Antioxidant Power (FRAP) | Inhibition of IL-1β Secretion | Inhibition of IL-6 Secretion | Inhibition of NO Production |

| This compound | Strong | Strong | Strong | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |

| Astilbin | Strong | Strong | Strong | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |

| Isoastilbin | Strong | Strong | Strong | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |

| Neoisoastilbin | Strong | Strong | Strong | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |

Qualitative and significance data are based on studies of flavonoids from Smilax glabra.[4][5] All tested flavonoids, including this compound and its isomers, demonstrated potent antioxidant and anti-inflammatory capabilities.[4][5]

Key Signaling Pathways

This compound and its stereoisomers exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation.

NF-κB and NLRP3 Inflammasome Pathways in Gouty Arthritis

This compound has been shown to ameliorate monosodium urate (MSU)-induced inflammation, a hallmark of gouty arthritis, by inhibiting the NF-κB and NLRP3 inflammasome pathways.[6]

General Anti-inflammatory Pathway via NF-κB

The anti-inflammatory activity of this compound and its stereoisomers is largely attributed to the inhibition of the NF-κB pathway, a central regulator of inflammatory responses.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to allow for replication and further investigation.

Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxicity of this compound and its effect on cell viability in the presence of an inflammatory stimulus.

Methodology:

-

Cell Seeding: THP-1-derived macrophages are seeded in 96-well plates at a density of 5 x 10⁴ cells/mL (100 µL/well).[7]

-

Cytotoxicity Assessment: Cells are incubated with various concentrations of this compound (e.g., 10-640 µM) for 24 hours.[6][7]

-

Cell Viability Assessment:

-

Cells are stimulated with lipopolysaccharide (LPS) for 24 hours.[7]

-

LPS is washed out, and cells are pre-treated with different concentrations of this compound (e.g., 5-80 µM) for 30 minutes.[6][7]

-

Cells are then stimulated with a monosodium urate (MSU) suspension (500 µM) for another 23.5 hours.[7]

-

-

CCK-8 Addition: The medium is replaced with RPMI 1640 basal medium containing 10% Cell Counting Kit-8 (CCK-8) solution, and the plate is incubated for 2 hours.[7]

-

Absorbance Measurement: The absorbance of each well is measured at 450 nm using a microplate reader to determine cell viability.[7]

Inflammatory Cytokine Determination (ELISA)

This protocol is used to quantify the levels of pro-inflammatory cytokines such as IL-1β and IL-6 in cell culture supernatants.

Methodology:

-

Cell Culture and Treatment: RAW 264.7 cells are cultured and seeded in 96-well plates.[8] The cells are pre-treated with the test compounds (e.g., 100 µM of this compound or its isomers) for 30 minutes, followed by stimulation with LPS (1 µg/mL) for 6 hours.[4][8]

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.[8]

-

ELISA Procedure:

-

50 µL of the supernatant is added to a new 96-well plate.[8]

-

The plate is incubated at 37°C for 30 minutes.[8]

-

The plate is washed five times with washing buffer.[8]

-

50 µL of HRP-conjugate reagent is added to each well, and the plate is incubated at 37°C for 30 minutes.[8]

-

The washing step is repeated.

-

A chromogen solution is added, and the plate is incubated in the dark.

-

The reaction is stopped with a stop solution, and the absorbance is measured at the appropriate wavelength. The cytokine concentration is determined by comparison with a standard curve.

-

Western Blotting for NF-κB p-p65 Expression

This protocol is used to determine the protein expression of the phosphorylated (activated) p65 subunit of NF-κB.

Methodology:

-

Cell Lysis: RAW 264.7 cells, treated as described for the ELISA assay, are lysed to extract total protein.[8]

-

Protein Quantification: The concentration of the extracted protein is measured.[8]

-

SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated NF-κB p65.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative protein expression.

Conclusion

This compound and its stereoisomers present a compelling case for further investigation as potential therapeutic agents. Their distinct biological activities, particularly in the realms of anti-inflammation and enzyme inhibition, are intricately linked to their stereochemistry. This guide provides a foundational resource for researchers, offering a structured compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. A deeper understanding of the structure-activity relationships of these compounds will be crucial in unlocking their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Inhibitory effects of astilbin, this compound and isoastilbin on human cytochrome CYP3A4 and 2D6 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]

Neoastilbin's Mechanism of Action in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoastilbin, a flavonoid compound isolated from the rhizome of Smilax glabra, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential in inflammatory diseases. The primary mechanism of action involves the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome signaling pathways. This inhibition leads to a significant reduction in the production and secretion of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). This guide details the signaling cascades affected by this compound, summarizes key quantitative data from relevant studies, outlines experimental methodologies, and provides visual representations of the molecular pathways.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily by targeting two central signaling pathways in the inflammatory response: the NF-κB pathway and the NLRP3 inflammasome pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In inflammatory conditions, signaling cascades lead to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.

This compound has been shown to effectively suppress this pathway.[1][2][3] It dose-dependently reduces the phosphorylation of key upstream kinases like IκB kinase α (IKKα) and of p65 and IκBα itself.[1][2] By preventing the degradation of IκBα, this compound effectively sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of its target genes, including those for IL-1β, IL-6, and TNF-α.[1][2][3]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the maturation and secretion of IL-1β and IL-18. Its activation is a two-step process involving a priming signal (often via NF-κB) and an activation signal. Upon activation, NLRP3 oligomerizes and recruits apoptosis-associated speck-like protein containing a CARD (ASC), which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[1][2] Studies have shown that this compound treatment leads to a dose-dependent decrease in the expression of the core components of the inflammasome: NLRP3, ASC, and cleaved caspase-1.[1][2] This inhibition of the NLRP3 inflammasome assembly and activation is a key mechanism for the reduction of mature IL-1β secretion observed upon this compound treatment.[1][2]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key studies, illustrating the potent anti-inflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

| Cell Line | Stimulant | This compound Concentration | Measured Parameter | Result | Reference |

| THP-1-derived macrophages | Monosodium Urate (MSU) | 5, 10, 20 µM | IL-1β secretion | Significant dose-dependent reduction | [1] |

| THP-1-derived macrophages | MSU | 5, 10, 20 µM | IL-6 secretion | Significant dose-dependent reduction | [1] |

| THP-1-derived macrophages | MSU | 5, 10, 20 µM | TNF-α secretion | Significant dose-dependent reduction | [1] |

| THP-1-derived macrophages | MSU | 5, 10, 20 µM | p-IKKα expression | Dose-dependent reduction | [1] |

| THP-1-derived macrophages | MSU | 5, 10, 20 µM | p-p65 expression | Dose-dependent reduction | [1] |

| THP-1-derived macrophages | MSU | 5, 10, 20 µM | p-IκBα expression | Dose-dependent reduction | [1] |

| THP-1-derived macrophages | MSU | 5, 10, 20 µM | NLRP3 expression | Dose-dependent reduction | [1] |

| THP-1-derived macrophages | MSU | 5, 10, 20 µM | ASC expression | Dose-dependent reduction | [1] |

| THP-1-derived macrophages | MSU | 5, 10, 20 µM | Cleaved Caspase-1 expression | Dose-dependent reduction | [1] |

| RAW264.7 cells | Lipopolysaccharide (LPS) | Not specified | IL-1β secretion | Significant inhibition (p < 0.01) | [3] |

| RAW264.7 cells | LPS | Not specified | IL-6 secretion | Significant inhibition (p < 0.01) | [3] |

| RAW264.7 cells | LPS | Not specified | Nitric Oxide (NO) production | Significant inhibition (p < 0.01) | [3] |

| RAW264.7 cells | LPS | Not specified | p-p65 expression | Significant inhibition (p < 0.01) | [3] |

Table 2: In Vivo Effects of this compound in a Gouty Arthritis Mouse Model

| Animal Model | Treatment | Dosage | Measured Parameter | Result | Reference |

| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | Ankle joint swelling | Significant reduction | [1] |

| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | IL-1β levels in ankle joint | Significant reduction | [1] |

| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | IL-6 levels in ankle joint | Significant reduction | [1] |

| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | TNF-α levels in ankle joint | Significant reduction | [1] |

| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | p-IKKα expression in ankle joint | Dose-dependent reduction | [1] |

| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | p-p65 expression in ankle joint | Dose-dependent reduction | [1] |

| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | p-IκBα expression in ankle joint | Dose-dependent reduction | [1] |

| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | NLRP3 expression in ankle joint | Dose-dependent reduction | [1] |

| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | ASC expression in ankle joint | Dose-dependent reduction | [1] |

| MSU-induced Gouty Arthritis Mice | This compound | Dose-dependent | Cleaved Caspase-1 expression in ankle joint | Dose-dependent reduction | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Vitro Studies

-

Cell Culture and Treatment:

-

THP-1 Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To differentiate into macrophages, THP-1 cells are treated with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

RAW264.7 Cell Culture: Murine macrophage-like RAW264.7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

-

Inflammatory Stimulation: Differentiated THP-1 cells are typically stimulated with monosodium urate (MSU) crystals (e.g., 200 µg/mL) to induce an inflammatory response. RAW264.7 cells are commonly stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 20 µM) for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulus.

-

-

Analytical Methods:

-

Cell Viability Assay: Cell viability is assessed using assays such as the Cell Counting Kit-8 (CCK-8) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[2]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of secreted cytokines (IL-1β, IL-6, TNF-α) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][3]

-

Western Blotting: The protein expression levels of key signaling molecules (e.g., p-IKKα, p-p65, p-IκBα, NLRP3, ASC, cleaved caspase-1) are determined by Western blotting. Briefly, total protein is extracted from cell lysates, separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]

-

Nitric Oxide (NO) Assay: The production of NO in the culture medium is measured using the Griess reagent.

-

In Vivo Studies

-

Animal Model of Gouty Arthritis:

-

Induction of Gouty Arthritis: Gouty arthritis is induced in mice (e.g., C57BL/6) by intra-articular injection of MSU crystals (e.g., 1 mg in 10 µL of saline) into the ankle joint.

-

This compound Administration: Mice are treated with this compound (e.g., via oral gavage) at different doses for a specified duration before and/or after MSU injection. A positive control group may receive colchicine.

-

-

Assessment of Inflammation:

-

Measurement of Joint Swelling: The degree of ankle swelling is measured at various time points using a caliper.

-

Histopathological Analysis: Ankle joint tissues are collected, fixed in formalin, decalcified, embedded in paraffin, and sectioned. The sections are then stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

-

Cytokine Measurement: The levels of IL-1β, IL-6, and TNF-α in the ankle joint tissue homogenates are measured by ELISA.

-

Western Blotting: Protein expression of NF-κB and NLRP3 inflammasome pathway components in the ankle joint tissue is analyzed by Western blotting as described for the in vitro studies.

-

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound suppresses the NLRP3 inflammasome pathway.

Caption: A typical experimental workflow for studying this compound.

Conclusion and Future Directions

This compound presents a promising therapeutic candidate for a variety of inflammatory diseases due to its potent and multi-faceted mechanism of action. By simultaneously targeting the NF-κB and NLRP3 inflammasome pathways, it effectively dampens the inflammatory cascade at multiple levels. The preclinical data strongly support its anti-inflammatory efficacy.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

-

Clinical Trials: Rigorous, placebo-controlled clinical trials are essential to validate the safety and efficacy of this compound in human inflammatory diseases.

-

Broader Spectrum of Activity: Investigating the effects of this compound on other inflammatory pathways, such as the MAPK and JAK-STAT pathways, could reveal additional therapeutic benefits.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the development of even more potent and specific anti-inflammatory agents.

References

- 1. The Protective Effects of this compound on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Neoastilbin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of Neoastilbin, a flavonoid found in plants such as Smilax glabra. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases. This compound has demonstrated significant potential as an antioxidant, capable of mitigating oxidative damage through various mechanisms. This document details the experimental protocols used to evaluate its efficacy, presents quantitative data from key studies, and illustrates the underlying cellular signaling pathways.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: As a flavonoid, this compound possesses a chemical structure that enables it to directly donate hydrogen atoms or electrons to neutralize unstable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. This action converts the radicals into more stable, non-reactive molecules, thus terminating the damaging chain reactions they would otherwise initiate.

-

Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, flavonoids can influence endogenous antioxidant systems. A crucial pathway in cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway.[1][2] Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][2] In the presence of oxidative stress or inducers like certain phytochemicals, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][3] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, triggering the expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[2][3][4] While this pathway has been demonstrated for the related compound Astilbin[4][5], it represents a key putative mechanism for the cellular antioxidant effects of this compound.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound has been quantified using several standard in vitro assays. The data below is summarized from a study evaluating flavonoids from Smilax glabra.[6]

| Assay Type | Metric | Result for this compound | Positive Control / Reference |

| DPPH Radical Scavenging | IC₅₀ | 9.14 ± 0.23 µg/mL | (-)-Epicatechin: 1.86 ± 0.22 µg/mL |

| ABTS Radical Scavenging | IC₅₀ | 6.84 ± 0.55 µg/mL | (-)-Epicatechin: 1.51 ± 0.13 µg/mL |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value | 223.78 ± 25.87 µM FeSO₄ Equivalent | (-)-Epicatechin: 499.33 ± 12.47 µM FeSO₄ Equivalent |

Table 1: Summary of in vitro antioxidant activity of this compound. Data sourced from a 2020 study on flavonoids from Smilax glabra.[6] IC₅₀ represents the concentration required to scavenge 50% of the radicals.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the antioxidant properties of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7][8]

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[7][9] The working solution should be diluted to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.[9]

-

Sample Preparation: Prepare a series of dilutions of this compound in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the this compound solution (e.g., 0.5 mL) with the DPPH working solution (e.g., 3 mL).[9] A control is prepared using the solvent instead of the antioxidant solution.[10]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[9]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9][10]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula[10]:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization, which is monitored by spectrophotometry.[12]

Protocol:

-

Reagent Preparation: Generate the ABTS•+ stock solution by mixing equal quantities of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13]

-

Working Solution: Dilute the stock solution with a solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[13]

-

Sample Preparation: Prepare a series of dilutions of this compound.

-

Reaction Mixture: Add a small volume of the this compound solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).[12][13]

-

Incubation: Allow the reaction to proceed for a short period (e.g., 7 minutes) at room temperature.[13]

-

Measurement: Measure the absorbance at 734 nm.[13]

-

Calculation: The scavenging percentage is calculated using the same formula as the DPPH assay. The IC₅₀ value is determined from the dose-response curve.[13]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[14]

Protocol:

-

Reagent Preparation: The FRAP reagent is prepared fresh by mixing 0.3 M acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[14][15] The reagent should be warmed to 37°C before use.[14]

-

Sample Preparation: Prepare dilutions of this compound. A standard curve is prepared using known concentrations of FeSO₄.[7]

-

Reaction Mixture: In a 96-well plate, add a small volume of the sample or standard (e.g., 20 µL) to the pre-warmed FRAP reagent (e.g., 150 µL).[7]

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-20 minutes).[7][14]

-

Measurement: Measure the absorbance at 593 nm.[7]

-

Calculation: The FRAP value of the sample is calculated from the FeSO₄ standard curve and expressed as µM Fe(II) equivalents.[7]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability and metabolism.[16][17] It uses the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is converted to the highly fluorescent 2',7'-dichlorofluorescein (DCF) upon oxidation by intracellular ROS.[16]

Protocol:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment and confluence.[16]

-

Cell Treatment: Remove the culture medium and treat the cells with a medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour at 37°C.[16]

-

Washing: Remove the treatment medium and wash the cells with Phosphate-Buffered Saline (PBS) to remove extracellular compounds.[16]

-

Induction of Oxidative Stress: Add 600 µM of the free radical generator ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) to the cells.[16]

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission (e.g., at 538 nm) with excitation (e.g., at 485 nm) every 5 minutes for 1 hour.

-

Calculation: The antioxidant capacity is quantified by the ability of the compound to inhibit the formation of DCF, measured as a decrease in fluorescence intensity compared to control cells.[16]

Visualizations of Workflows and Pathways

Chemical Antioxidant Assays Workflow

Caption: Workflow for common in vitro chemical antioxidant assays.

Cellular Antioxidant Activity (CAA) Assay Workflow

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Keap1-Nrf2 Signaling Pathway

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway.

Conclusion